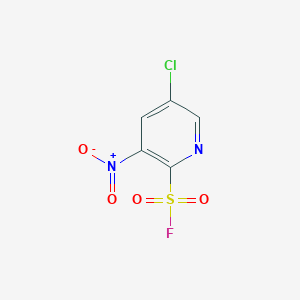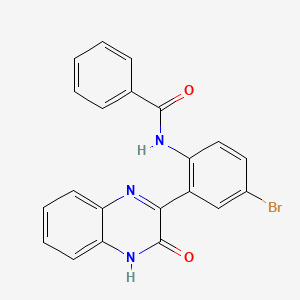
N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide, also known as BQR695, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Intermolecular Interactions and Structural Analysis
Research has demonstrated the synthesis and X-ray structure characterization of antipyrine derivatives similar to N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide, focusing on intermolecular interactions like hydrogen bonding and π-interactions. These studies provide a foundation for understanding the molecular structures and potential reactivity of such compounds, offering insights into their stability and interaction mechanisms within various environments (Saeed et al., 2020).
Anticancer Potential
Novel derivatives related to the chemical structure have been designed and synthesized with potential anticancer properties. Such studies typically involve the evaluation of these compounds against various cancer cell lines to determine their efficacy in inhibiting tumor growth or inducing cytotoxic effects. For instance, certain quinuclidinone derivatives have shown promising results in preliminary anti-proliferative screenings, hinting at the potential use of this compound related structures in cancer therapy research (Soni et al., 2015).
Antimicrobial and Antifungal Activities
Research into the antimicrobial and antifungal activities of compounds structurally related to this compound has yielded positive results. Such studies contribute to the development of new antibacterial and antifungal agents, which are crucial for addressing the growing issue of antibiotic resistance. For example, certain N-substituted benzamides have been assessed for their efficacy against a range of pathogenic microorganisms, providing valuable data for the development of new antimicrobial compounds (Patel et al., 2006).
Structural Modifications and Binding Affinities
The effect of structural modifications on the binding affinities and selectivity of compounds similar to this compound towards biological targets has been extensively studied. These investigations are key for understanding how changes in the molecular structure can influence the biological activity and therapeutic potential of such compounds. For instance, altering the size and position of the amine portion in substituted aminobutyl-benzamides has been shown to significantly affect their selectivity and affinity towards specific receptors (Fan et al., 2011).
properties
IUPAC Name |
N-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O2/c22-14-10-11-16(24-20(26)13-6-2-1-3-7-13)15(12-14)19-21(27)25-18-9-5-4-8-17(18)23-19/h1-12H,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVHTNGBCKJTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


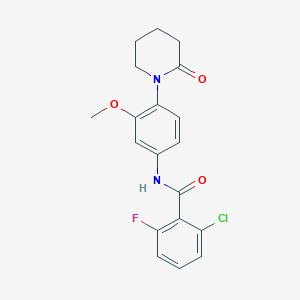

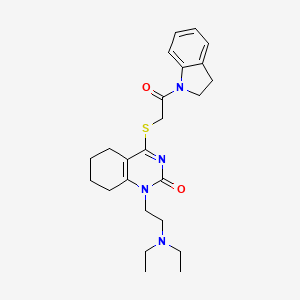


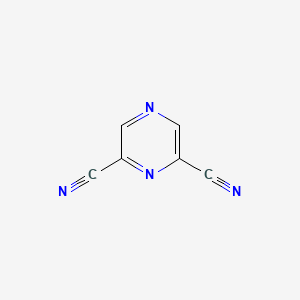
![[2-(Benzooxazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B2728084.png)


![3-[Pentyl(propyl)amino]propanoic acid;hydrochloride](/img/structure/B2728087.png)
![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2728088.png)
